N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide
Description
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(14-5-9-21-11-14)18-15(12-3-7-20-8-4-12)13-2-1-6-17-10-13/h1-2,5-6,9-12,15H,3-4,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDJYDVNXGHNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the oxane ring.
Formation of the furan ring: The furan ring can be synthesized via a cyclization reaction of a suitable precursor, often involving an aldehyde and a diene.
Amidation reaction: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The oxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide and Analogs
*Calculated based on molecular formula C₁₆H₁₇N₃O₃.
Key Observations :
- Core Heterocycles : The target compound’s furan-3-carboxamide core differs from imidazopyridine (e.g., compounds 9 and 17) or thiazole (e.g., compounds 4d–4i in ) scaffolds. Furan rings are electron-rich and may influence π-π stacking interactions, whereas imidazopyridines offer nitrogen-rich environments for hydrogen bonding .
- Substituent Diversity : The oxan-4-yl group enhances solubility due to its oxygen atom, contrasting with hydrophobic substituents like thiophene in compound 6. Pyridin-3-yl vs. pyridin-4-yl substituents (e.g., compound 10) may alter binding orientations in target proteins .
Physicochemical Properties
- Solubility : The oxan-4-yl group in the target compound likely improves aqueous solubility compared to purely aromatic analogs (e.g., compound 10).
- Stability : Furan rings are prone to oxidative metabolism, whereas imidazopyridines (e.g., compound 9) may exhibit greater metabolic stability due to their saturated regions .
Pharmacological Potential
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- GSK-3β Inhibition: Imidazopyridine carboxamides (compounds 9 and 17) show nanomolar inhibitory activity, attributed to their planar heterocycles and hydrogen-bonding motifs . The target compound’s furan core may reduce potency compared to imidazopyridines but could offer selectivity for other targets.
Biological Activity
N-[(oxan-4-yl)(pyridin-3-yl)methyl]furan-3-carboxamide is a heterocyclic compound notable for its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a furan ring, a pyridine ring, and an oxane (tetrahydropyran) structure, contributing to its diverse biological interactions. Its IUPAC name is this compound, and it has a molecular formula of .
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity. The furan ring interacts with the active sites of enzymes, while the pyridine ring forms hydrogen bonds with amino acid residues.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Research indicates possible cytotoxic effects on cancer cell lines.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | |
| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects observed in various cancer cell lines |
Case Study 1: Anticancer Activity
A study investigated the compound's effects on human cancer cell lines. The results showed that this compound had an IC50 value of approximately 25 µM against A431 cells, indicating significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a panel of bacterial strains. It demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against Staphylococcus aureus, suggesting potential as an antimicrobial agent.
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the oxane and pyridine rings can enhance biological activity.
- Synergistic Effects : Combining this compound with other known drugs has shown improved efficacy in inhibiting cancer cell growth.
- Safety Profile : Initial toxicity assessments indicate that the compound has a favorable safety profile in vitro, warranting further investigation in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
